Benzyl methyl(piperidin-3-yl)carbamate

Protecting group stability Multi-step synthesis Cbz

Benzyl methyl(piperidin-3-yl)carbamate (CAS 863248-57-1) is a Cbz-protected N-methyl piperidine derivative. It features a benzyl carbamate (Cbz) protecting group on the secondary amine of a 3-aminopiperidine scaffold, with an additional N-methyl substitution.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 863248-57-1
Cat. No. B3159600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl methyl(piperidin-3-yl)carbamate
CAS863248-57-1
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCN(C1CCCNC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-16(13-8-5-9-15-10-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3
InChIKeyKZAPWAGMBADXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Methyl(piperidin-3-yl)carbamate (863248-57-1) for Research & Pharmaceutical Intermediate Procurement


Benzyl methyl(piperidin-3-yl)carbamate (CAS 863248-57-1) is a Cbz-protected N-methyl piperidine derivative . It features a benzyl carbamate (Cbz) protecting group on the secondary amine of a 3-aminopiperidine scaffold, with an additional N-methyl substitution [1]. This racemic compound is primarily utilized as a versatile building block and intermediate in the synthesis of bioactive molecules targeting central nervous system (CNS) and gastrointestinal disorders [2].

Why Benzyl Methyl(piperidin-3-yl)carbamate (863248-57-1) Cannot Be Replaced by Common Analogs


Benzyl methyl(piperidin-3-yl)carbamate offers a unique combination of orthogonal protecting group stability and N-methyl lipophilicity modulation that is not simultaneously present in simpler piperidine carbamates [1]. The Cbz group confers exceptional thermal and acid/base stability, enabling harsh synthetic conditions that would degrade Boc-protected analogs, while the N-methyl substitution alters the compound's logP and potential metabolic profile compared to non-methylated derivatives [2]. Furthermore, its established role as a key intermediate in specific patent-protected 5-HT4 agonist syntheses makes direct substitution with other piperidine building blocks unfeasible without significant re-engineering of the synthetic route [3].

Quantitative Differentiation Evidence for Benzyl Methyl(piperidin-3-yl)carbamate (863248-57-1)


Superior Thermal Stability: Cbz vs. Boc Protection

The Cbz (benzyl carbamate) protecting group in benzyl methyl(piperidin-3-yl)carbamate exhibits significantly greater thermal stability compared to Boc-protected analogs, enabling high-temperature reactions that would cause Boc deprotection [1]. In a direct comparative study, Boc-protected L-prolinol derivatives underwent intramolecular cyclization to γ-butyrolactone at 67°C, whereas the corresponding Cbz-protected derivatives remained stable up to 140°C in the presence of triethylamine, representing a 73°C increase in thermal tolerance [1].

Protecting group stability Multi-step synthesis Cbz

Lipophilicity Modulation via N-Methyl Substitution

The N-methyl substitution in benzyl methyl(piperidin-3-yl)carbamate increases its calculated octanol-water partition coefficient (LogP) compared to the non-methylated analog, potentially enhancing membrane permeability [1]. The target compound exhibits a LogP of 1.7 [1], whereas the non-methylated (R)-benzyl piperidin-3-ylcarbamate has a LogP of 1.64 [2].

LogP Lipophilicity Drug design

Validated Intermediate for 5-HT4 Receptor Agonist Synthesis

Benzyl methyl(piperidin-3-yl)carbamate is a documented intermediate in the synthesis of indazole-carboxamide 5-HT4 receptor agonists, a class of compounds under investigation for cognitive and gastrointestinal disorders [1]. Specifically, it is listed as a key reactant in the preparation of these patent-protected molecules, with a demonstrated synthetic step yielding 94% upon deprotection of the tert-butyl carbamate precursor [2].

5-HT4 agonist Intermediate CNS

Commercial Availability with Defined Purity and Storage Specifications

Commercially, benzyl methyl(piperidin-3-yl)carbamate is available from specialized chemical suppliers with a minimum purity specification of 95% . Recommended long-term storage conditions are in a cool, dry place .

Purity Procurement Storage

Best Application Scenarios for Benzyl Methyl(piperidin-3-yl)carbamate (863248-57-1) in R&D and Manufacturing


Multi-step Synthesis Requiring High Thermal Tolerance

Benzyl methyl(piperidin-3-yl)carbamate is ideally suited for synthetic routes involving high-temperature steps where Boc-protected amines would degrade. Its Cbz group remains stable up to 140°C, compared to the 67°C limit for Boc-protected analogs, enabling more aggressive heating without loss of the protecting group [1].

Development of CNS-Penetrant Drug Candidates

The N-methyl substitution increases the compound's lipophilicity (LogP 1.7) relative to non-methylated piperidine carbamates (LogP 1.64), making it a preferred intermediate for synthesizing molecules intended to cross the blood-brain barrier [2].

Synthesis of 5-HT4 Receptor Agonists

This compound is a validated intermediate in the patent literature for the preparation of indazole-carboxamide 5-HT4 receptor agonists, offering a direct, literature-supported path for researchers working on novel treatments for cognitive disorders, irritable bowel syndrome, and related conditions [3].

Orthogonal Protection Strategies in Complex Molecule Construction

The Cbz group can be selectively removed via hydrogenolysis in the presence of acid-labile Boc groups, providing chemists with a powerful orthogonal protection strategy. This allows for sequential deprotection and functionalization of multiple amine sites within the same molecule, facilitating the assembly of complex architectures .

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